molecular formula C22H18N4 B8737972 1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole

1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole

Cat. No. B8737972
M. Wt: 338.4 g/mol
InChI Key: SVKWLTSAJZQGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C22H18N4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({3-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methyl)-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

1-[[3-(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole

InChI

InChI=1S/C22H18N4/c1-3-10-21-19(8-1)23-15-25(21)13-17-6-5-7-18(12-17)14-26-16-24-20-9-2-4-11-22(20)26/h1-12,15-16H,13-14H2

InChI Key

SVKWLTSAJZQGAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)CN4C=NC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1 L round bottom flask equipped with a stirbar was added 26.8 g benzimidazole (227 mmol) and 12.7 g (227 mmol) finely pulverized potassium hydroxide. These were stirred in 500 mL acetone for 20 minutes at reflux. 20.0 g (78.5 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at reflux for 6 hours followed by room temperature stirring for 72 hours. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using a gradient of 100% acetonitrile→90% acetronitrile/10% MeOH as eluent. The product fractions were evaporated of solvent to give 5 g 1-[3-(1H-benzimidazole-1yl-methyl)benzyl]-1H-benzimidazole as a white solid.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1L round bottom flask equipped with a stirbar was added 26.8 g benzimidazole (227 mmol) and 12.7 g (227 mmol) finely pulverized potassium hydroxide. These were stirred in 500 mL acetone for 20 minutes at reflux. 20.0 g (78.5 mmol) α,α′-dibromo-m-xylene was then added, and the solution was stirred at reflux for 6 hours followed by room temperature stirring for 72 hours. The cloudy solution was filtered, and the white solids rinsed with acetone. The resulting filtrate was dried on silica and partitioned on a silica gel column using a gradient of 100% acetonitrile→90% acetronitrile/10% MeOH as eluent. The product fractions were evaporated of solvent to give 5 g 1-[3-(1H-benzimidazole-1yl-methyl)benzyl]-1H-benzimidazole as a white solid.
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.